2-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-fluorophenyl)azepan-1-yl]ethan-1-one

Medicinal Chemistry Scaffold Design GPCR Ligands

2-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-fluorophenyl)azepan-1-yl]ethan-1-one (CAS 1797333-47-1, molecular formula C21H22FNO3, molecular weight 355.409 g/mol) is a synthetic research compound combining a benzodioxole (methylenedioxyphenyl) moiety, a 4-fluorophenyl group, and a seven-membered azepane ring linked via an ethanone bridge. The benzodioxole scaffold has been pharmacologically validated as a cannabinoid-1 (CB1) receptor inverse agonist scaffold by Roche researchers and independently as an EZH1/EZH2 histone methyltransferase inhibitor scaffold.

Molecular Formula C21H22FNO3
Molecular Weight 355.409
CAS No. 1797333-47-1
Cat. No. B2701362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-fluorophenyl)azepan-1-yl]ethan-1-one
CAS1797333-47-1
Molecular FormulaC21H22FNO3
Molecular Weight355.409
Structural Identifiers
SMILESC1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)CC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C21H22FNO3/c22-18-7-5-16(6-8-18)17-3-1-2-10-23(13-17)21(24)12-15-4-9-19-20(11-15)26-14-25-19/h4-9,11,17H,1-3,10,12-14H2
InChIKeyPLZOCUZYOMISOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2H-1,3-Benzodioxol-5-yl)-1-[3-(4-fluorophenyl)azepan-1-yl]ethan-1-one (CAS 1797333-47-1): Baseline Structural and Pharmacophoric Profile for Targeted Procurement


2-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-fluorophenyl)azepan-1-yl]ethan-1-one (CAS 1797333-47-1, molecular formula C21H22FNO3, molecular weight 355.409 g/mol) is a synthetic research compound combining a benzodioxole (methylenedioxyphenyl) moiety, a 4-fluorophenyl group, and a seven-membered azepane ring linked via an ethanone bridge. The benzodioxole scaffold has been pharmacologically validated as a cannabinoid-1 (CB1) receptor inverse agonist scaffold by Roche researchers [1] and independently as an EZH1/EZH2 histone methyltransferase inhibitor scaffold [2]. The azepane ring provides a conformational profile distinct from the more common six-membered piperidine/piperazine or the rigid 8-azabicyclo[3.2.1]octane (tropane) scaffolds, offering differential engagement with biological targets. The 4-fluorophenyl substituent is a well-established medicinal chemistry modification for modulating target binding and blocking cytochrome P450-mediated para-hydroxylation. The compound is typically supplied at ≥95% purity and is catalogued in the ZINC virtual screening database [3].

2-(2H-1,3-Benzodioxol-5-yl)-1-[3-(4-fluorophenyl)azepan-1-yl]ethan-1-one: Why Generic Scaffold or Substituent Substitution Leads to Divergent Biological and Physicochemical Outcomes


In the benzodioxole-containing class of research compounds, ostensibly minor structural variations produce substantial shifts in target engagement, pharmacokinetic behavior, and experimental reproducibility. The benzodioxole scaffold itself is a privileged pharmacophore for CB1 inverse agonism (Ki ≈ 216 nM for the Roche lead compound [1]), but activity is exquisitely sensitive to the nature of the amine partner: morpholine amides, piperidine amides, and azepane amides exhibit distinct potency and selectivity profiles [2]. The azepane ring's seven-membered conformation differs fundamentally from the six-membered piperidine or the rigid tropane bicyclic system in RTI-274 [3], altering hydrogen-bond geometry, steric complementarity, and off-rate kinetics. Furthermore, replacing the 4-fluorophenyl group with an unsubstituted phenyl (as in MDBZP, 2-(1,3-benzodioxol-5-yl)azepane ) removes a critical metabolic stability element and alters π-stacking interactions with aromatic residues in target binding pockets. Substituting the benzodioxole with biphenyl or diphenyl groups (as in ChemSpider entries CSID:58476938 and CSID:58475810 ) shifts logP by over two log units, fundamentally altering solubility, permeability, and non-specific binding. These non-linear structure-activity relationships preclude generic substitution within this chemical series.

2-(2H-1,3-Benzodioxol-5-yl)-1-[3-(4-fluorophenyl)azepan-1-yl]ethan-1-one: Quantitative Differentiation Evidence for Informed Procurement Decisions


Azepane (Seven-Membered) vs. Tropane (Rigid Bicyclic) Scaffold: Conformational Flexibility and Target Engagement Profile

The target compound employs a monocyclic azepane (seven-membered) ring as its amine component, whereas the structurally related compound RTI-274 utilizes a rigid 8-azabicyclo[3.2.1]octane (tropane) scaffold, despite sharing identical molecular formula (C21H22FNO3), benzodioxole, and 4-fluorophenyl pharmacophoric elements. The azepane ring possesses greater conformational entropy (multiple low-energy conformers accessible at physiological temperature) compared to the conformationally constrained tropane, which is locked in a chair-boat configuration. This flexibility can enable the azepane compound to sample a broader range of binding geometries within GPCR orthosteric or allosteric pockets. RTI-274's tropane scaffold restricts binding modes and is optimized for monoamine transporter (MAT) engagement, whereas the azepane scaffold in the target compound has been noted in the patent literature as 'key to efficient activity' for protein kinase B (PKB) inhibitors and is present in azepane derivatives with anti-cell-proliferation activity [1]. The target compound has 5 hydrogen bond acceptors (two benzodioxole ether oxygens, amide carbonyl oxygen, and azepane nitrogen lone pair; the fluorine atom is a weak acceptor) versus RTI-274's 4 acceptors, providing an additional site for target hydrogen bonding. [2] [3]

Medicinal Chemistry Scaffold Design GPCR Ligands

Benzodioxole vs. Biphenyl/Diphenyl Aryl Group: Lipophilicity-Driven Divergence in Solubility and Non-Specific Binding

The benzodioxole moiety in the target compound imparts fundamentally different lipophilicity compared to structurally analogous compounds where benzodioxole is replaced by biphenyl or diphenyl groups. The target compound's estimated logP (XLogP3-AA) is approximately 3.8, whereas direct scaffold analogs differing only in the aryl group—2-(4-biphenylyl)-1-[3-(4-fluorophenyl)-1-azepanyl]ethanone and 1-[3-(4-fluorophenyl)-1-azepanyl]-2,2-diphenylethanone—exhibit ACD/LogP values of 6.32 and 6.23, respectively, an increase of approximately 2.4 log units . This logP difference corresponds to an approximately 250-fold higher predicted octanol-water partition coefficient for the biphenyl/diphenyl analogs. Compounds with logP >5 are at substantially elevated risk of non-specific binding, aggregation-based assay interference, and poor aqueous solubility (<1 µM), all of which confound dose-response interpretation in biochemical and cellular assays. The benzodioxole-containing target compound, with estimated logP within the optimal drug-like range (1-4), is predicted to exhibit aqueous solubility in the 10-50 µM range (estimated by general solubility equation), making it more suitable for standard assay conditions without requiring high DMSO concentrations [1]. The benzodioxole oxygens also contribute an additional ~36 Ų of polar surface area relative to the biphenyl analog, enhancing solubility and reducing membrane non-specific binding [2].

Physicochemical Profiling ADME Prediction Assay Artifact Mitigation

4-Fluorophenyl Substitution: Predicted Metabolic Stability Advantage vs. Unsubstituted Phenyl Analogs (MDBZP)

The 4-fluorophenyl substituent on the azepane ring of the target compound confers a well-characterized metabolic stability advantage relative to the unsubstituted phenyl analog 2-(1,3-benzodioxol-5-yl)azepane (MDBZP, CAS 383130-37-8) . The fluorine atom at the para position of the phenyl ring blocks cytochrome P450 (CYP)-mediated aromatic hydroxylation, which is the primary oxidative metabolic pathway for unsubstituted phenyl groups. In systematic studies of fluorinated vs. non-fluorinated drug candidates, para-fluorination has been shown to reduce intrinsic clearance (CLint) in human liver microsomes by 2- to 10-fold, depending on the specific scaffold and CYP isoform repertoire [1]. MDBZP, lacking this fluorine substitution, is expected to undergo rapid CYP-mediated para-hydroxylation followed by glucuronidation or sulfation, leading to shorter half-life and lower systemic exposure in vivo. The 4-fluorophenyl group also enhances target binding through improved π-stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in hydrophobic binding pockets, as demonstrated in multiple fluorinated ligand co-crystal structures [2]. Furthermore, the fluorine atom reduces the pKa of the azepane nitrogen through inductive effects, potentially modulating the protonation state at physiological pH and influencing both membrane permeability and target engagement.

Metabolic Stability Cytochrome P450 In Vivo Pharmacology

Class-Level CB1 Inverse Agonist Pharmacophore: Quantitative Precedent from the Roche Benzodioxole Series

The benzodioxole-fluorophenyl-amide pharmacophoric triad present in the target compound is directly validated by the Roche benzodioxole CB1 inverse agonist series published in the Journal of Medicinal Chemistry [1]. The lead compound from this series, (R)-14g—(R)-2-(2,4-dichlorophenyl)-6-fluoro-2-(4-fluorophenyl)-benzo[1,3]dioxol-5-yl-morpholin-4-yl-methanone—demonstrated CB1 receptor binding affinity with a Ki of 216 ± nM (BindingDB entry 5541) [2]. The target compound shares the identical benzodioxole core with 4-fluorophenyl substitution, but replaces the morpholine amide with an azepane amide. The azepane ring, as distinct from morpholine, eliminates the ring oxygen that could act as a hydrogen bond acceptor, potentially altering CB1 selectivity versus CB2. Furthermore, the target compound features a flexible ethanone linker (-CH2-CO-) rather than a direct carbonyl attachment to the benzodioxole, which shifts the spatial relationship between the benzodioxole and the azepane by approximately 1.5 Å and introduces an additional rotatable bond. This linker modification is consistent with the structure-activity relationship strategies employed in the Roche series for modulating CB1 inverse agonist potency and in vivo efficacy [3]. In vivo, benzodioxole CB1 inverse agonists from this series reversed CP-55940-induced hypothermia in NMRI mice and reduced body-weight gain and fat mass in diet-induced obese Sprague-Dawley rats, providing a validated translational bridge from in vitro binding to in vivo pharmacodynamic endpoints [1].

Cannabinoid Receptor CB1 Inverse Agonist Obesity Research

Critical Caveat: Limited Direct Experimental Biological Data for the Target Compound Necessitates Prospective Validation

Transparency Declaration: Following comprehensive search of PubMed, Google Patents, BindingDB, ChEMBL, PubChem, ChemSpider, ZINC, and the CAS registry, no direct biological activity data (IC50, Ki, EC50, or in vivo efficacy) specifically measured for 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-fluorophenyl)azepan-1-yl]ethan-1-one (CAS 1797333-47-1) could be identified in the public domain as of the date of this evidence guide. The target compound has not been individually reported in primary research articles, and it does not appear as a specifically enumerated example in patents claiming benzodioxole or azepane derivatives. Its presence in the ZINC virtual screening database [1] and its listing by multiple research chemical vendors (typically at 95% purity) [2] indicate availability as a research tool, but all biological activity claims in this guide are class-level inferences derived from structurally related compounds and pharmacophoric reasoning. Consequently, the quantitative differentiation presented above (Evidence Items 1–4) should be interpreted as structural and predicted evidence, not as experimentally confirmed activity differences. Any procurement decision should incorporate plans for prospective in-house validation including (i) identity and purity verification by LC-MS and 1H-NMR, (ii) solubility determination in assay-relevant buffer systems, (iii) target engagement profiling against intended and counter-screening panels, and (iv) metabolic stability assessment in the relevant species microsome or hepatocyte system. The absence of publicly reported biological data does not preclude utility but does shift the burden of validation to the end user.

Evidence Strength Risk Assessment Assay Validation

2-(2H-1,3-Benzodioxol-5-yl)-1-[3-(4-fluorophenyl)azepan-1-yl]ethan-1-one: Evidence-Backed Application Scenarios for Targeted Procurement


Cannabinoid CB1 Receptor Probe Development: Azepane-Containing Analog Exploration

Research groups investigating structure-activity relationships (SAR) around the benzodioxole CB1 inverse agonist pharmacophore can deploy the target compound as a novel azepane-containing analog to probe the conformational tolerance of the CB1 orthosteric pocket. The Roche series established that morpholine amides achieve a Ki of 216 nM at CB1 [1]; the target compound's azepane ring tests whether a seven-membered, more flexible amine is accommodated or disfavored relative to the six-membered morpholine. The ethanone linker (vs. direct carbonyl in the Roche lead) introduces an additional degree of rotational freedom, allowing systematic assessment of linker effects on CB1 binding and functional activity. Recommended assays: competitive binding vs. [3H]CP-55940 or [3H]SR141716A in CB1-expressing HEK293 or CHO cell membranes; functional GTPγS binding assay to distinguish inverse agonism from neutral antagonism; counter-screening against CB2 to assess subtype selectivity.

Epigenetic Inhibitor Screening: EZH1/EZH2 Histone Methyltransferase Panel

A separate patent family (US-9346818-B2) discloses benzodioxole derivatives as EZH1 and/or EZH2 histone methyltransferase inhibitors [2]. While the target compound is not explicitly claimed in this patent, its benzodioxole core and the azepane amide substitution pattern align with the general structural formula. Research groups screening for novel EZH1/EZH2 inhibitors should include this compound in their panel, particularly because the seven-membered azepane ring represents an underexplored scaffold in this target class where piperidine and piperazine substituents predominate. The 4-fluorophenyl group may enhance binding to the EZH2 SET domain through π-stacking with aromatic residues in the S-adenosylmethionine (SAM) cofactor binding pocket. Recommended assays: EZH2 methyltransferase activity assay (SAM-dependent H3K27 methylation, radiometric or antibody-based detection); selectivity profiling against EZH1 and other histone methyltransferases (G9a, SETD2, DOT1L).

Physicochemical Benchmarking for CNS Drug Discovery: Intermediate Lipophilicity and PSA Profiling

The target compound occupies a favorable physicochemical space for CNS drug discovery with an estimated logP of approximately 3.8 and estimated topological polar surface area (TPSA) of approximately 56 Ų. This positions it between the highly lipophilic biphenyl/diphenyl analogs (logP >6) that suffer from poor solubility and non-specific binding , and the less lipophilic MDBZP (logP ~2.5, lacking the 4-fluorophenyl and carbonyl groups) that may have suboptimal blood-brain barrier penetration. CNS drug discovery groups can use this compound as a reference standard for calibrating in vitro CNS penetration models (PAMPA-BBB, MDCK-MDR1 permeability assays) and for testing the relationship between azepane-containing scaffolds and P-glycoprotein efflux ratios. The intermediate PSA (<70 Ų) and moderate logP (3-4) place it within the putative CNS multiparameter optimization (CNS MPO) 'desirable' space [3]. Recommended assays: PAMPA-BBB passive permeability; bidirectional Caco-2 or MDCK-MDR1 transport; equilibrium dialysis plasma protein binding; microsomal metabolic stability (human and rodent).

Chemical Biology Tool Compound Development: Benzodioxole-Azepane Scaffold as a Pharmacophore-Targeting Probe

The combination of the benzodioxole (privileged structure) and azepane (underexplored seven-membered ring) in a single molecular entity makes this compound suitable as a chemical biology probe for target identification studies. The benzodioxole moiety can be functionalized at the C-5 position for biotin or fluorophore conjugation via the ethanone linker chemistry. The azepane ring provides a handle for further diversification through N-functionalization or ring modification. For chemical proteomics (e.g., affinity-based protein profiling, ABPP), the compound can be immobilized on sepharose beads via the benzodioxole aromatic ring or the azepane nitrogen, enabling pull-down of interacting proteins from cell or tissue lysates. The 4-fluorophenyl group serves as a convenient 19F NMR reporter for binding studies and can be exploited for 19F-based competition experiments. Recommended workflows: synthesis of alkyne-tagged analog for click chemistry pull-down; cellular thermal shift assay (CETSA) for target engagement confirmation; 19F NMR-based ligand-observed binding assays for hit validation.

Quote Request

Request a Quote for 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-fluorophenyl)azepan-1-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.